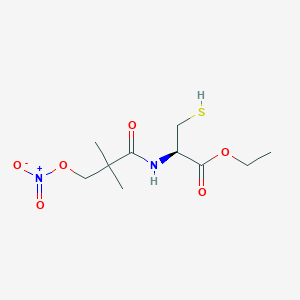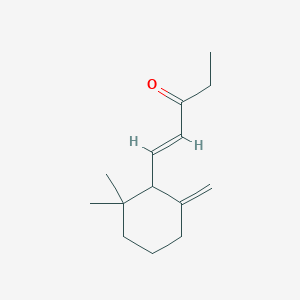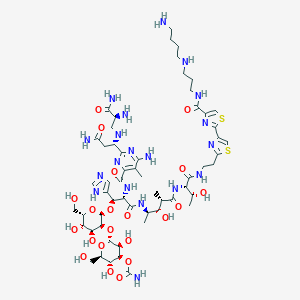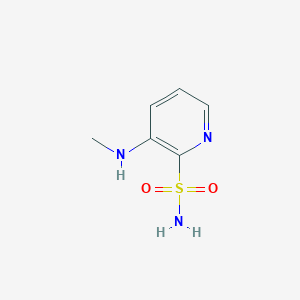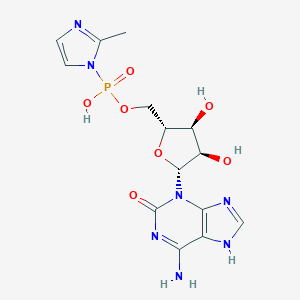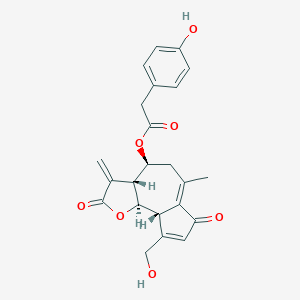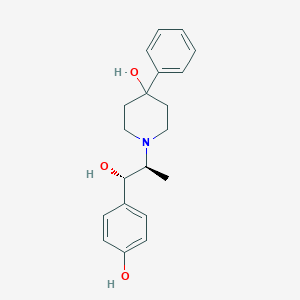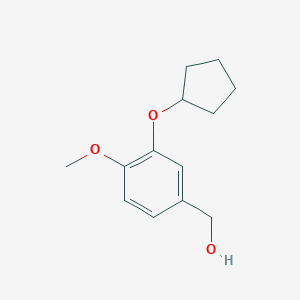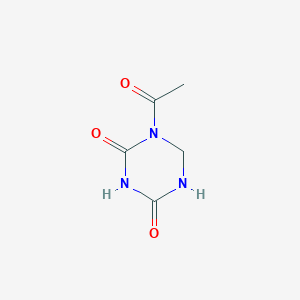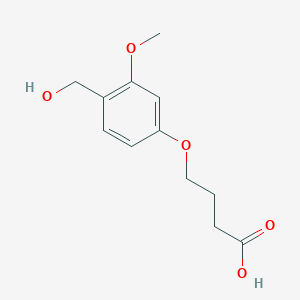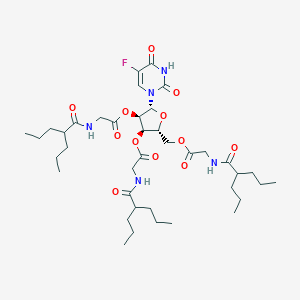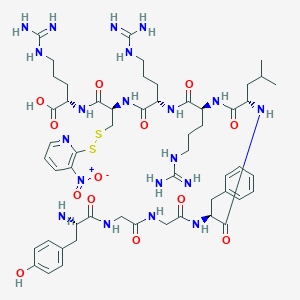![molecular formula C15H10ClNO2 B148327 3-[2-(4-Chlorphenoxy)phenyl]-3-oxopropannitril CAS No. 136562-69-1](/img/structure/B148327.png)
3-[2-(4-Chlorphenoxy)phenyl]-3-oxopropannitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Determination of 3-Chloropropane-1,2-diol in Liquid Hydrolysed Vegetable Proteins
An improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins has been developed, utilizing capillary gas chromatography with flame ionization detection. The method involves the preparation of a phenylboronic acid derivative, which is then extracted with hexane. The identity of the derivative is confirmed through gas chromatography-mass spectrometry, offering a standard deviation of 0.019 ppm and repeatability of 0.05 ppm at a level of 0.84 ppm. The detection limit of this method is 0.2 ppm .
Vibrational and Structural Observations and Molecular Docking Study
A comprehensive experimental and theoretical analysis of the molecular structure and vibrational spectra of a chlorophenyl compound has been conducted. The study includes HOMO-LUMO analysis and the evaluation of nonlinear optical properties through the determination of hyperpolarizabilities. The molecular electrostatic potential study indicates potential sites for electrophilic and nucleophilic attacks. Additionally, molecular docking suggests that the compound may exhibit inhibitory activity against kinesin spindle protein, with a binding affinity value of -6.7 kcal/mol .
Growth, Characterization, and Crystal Structure Analysis
The growth of good-quality single crystals of an organic non-linear optical material with chlorophenyl groups has been achieved through a slow evaporation technique. X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic system with a space group P21/a. The functional groups present in the compound are identified using FT-IR spectra, and the crystal's refractive index is measured. The second-harmonic generation efficiency of the crystal is found to be 0.7 times that of urea .
DFT and TD-DFT/PCM Calculations of Molecular Structure
The structural parameters of chlorophenyl-containing dyes have been determined using DFT calculations. The optimized molecular structure is compared with X-ray data of similar molecules. Spectroscopic characterization includes FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements. NBO analysis is carried out to understand intermolecular electronic interactions, and NLO properties are investigated. The study correlates charge distributions with potential biological activities and corrosion inhibition .
Crystal Structures and Emission Properties of the BF2 Complex
The BF2 complex of a molecule with methoxy groups in the phenyl rings exhibits multiple chromisms, including mechano-, thermo-, and chronochromism. The compound also shows aggregation-induced emission and crystallization-induced emission enhancement. The solid-state emission can be switched in color and efficiency by external stimuli. The compound undergoes thermal interconversion and displays a solvatochromic effect. The self-assembling crystalline structures reveal an optical waveguide effect .
Single Crystal X-Ray Structural Analysis of Two Polymorphs
The single crystal X-ray structure analysis of two polymorphs of a chlorophenyl compound reveals that the molecular geometries are consistent across both polymorphs. The presence of bifurcated O-H⋯O hydrogen bonds leads to the formation of molecular dimers, which differ in being centrosymmetric (heterochiral) and homochiral, respectively .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde auf ihre potenzielle Antitumoraktivität untersucht. Sie kann bei der Synthese von Inhibitoren verwendet werden, die Enzyme wie die Fettsäureamidhydrolase angreifen, die an der Entstehung von Krebs beteiligt sind .
Synthese von Inhibitoren
Es wird bei der Synthese von Fettsäureamidhydrolase-Inhibitoren verwendet, die spirozyklische Diamin-Kerne tragen. Diese Inhibitoren können verschiedene Anwendungen haben, einschließlich therapeutischer Anwendungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSAQNUINGBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

